(2-Amino-4-(trifluoromethyl)phenyl)methanol

Vue d'ensemble

Description

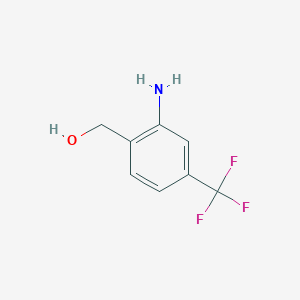

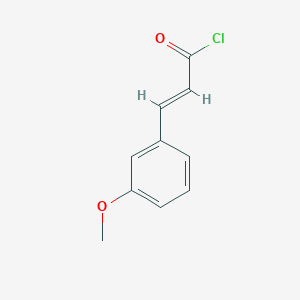

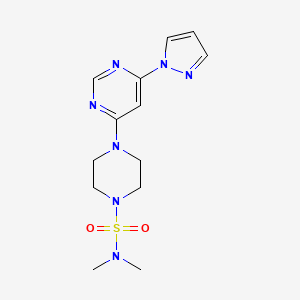

“(2-Amino-4-(trifluoromethyl)phenyl)methanol” is an organic compound with the molecular formula C8H8F3NO . It is also known by its IUPAC name [2-amino-4-(trifluoromethyl)phenyl]methanol .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a trifluoromethyl group (-CF3) and an amino group (-NH2) on a phenyl ring, with a methanol group (-CH2OH) attached to the phenyl ring . The InChI code for this compound is 1S/C8H8F3NO/c9-8(10,11)6-2-1-5(4-13)7(12)3-6/h1-3,13H,4,12H2 .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 191.15 . The compound is stable under normal conditions but should be stored in a dark place and under an inert atmosphere .Applications De Recherche Scientifique

Catalyst in Huisgen 1,3-Dipolar Cycloadditions

- Application : A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand was developed for catalyzing Huisgen 1,3-dipolar cycloadditions, which are essential in click chemistry and drug synthesis. This complex showed high efficiency under mild conditions (Ozcubukcu et al., 2009).

Metal-Free Reduction of Nitro Aromatic Compounds

- Application : (2-Pyridyl)phenyl methanol was used as a hydrogen donor for the reduction of nitro aromatic compounds, offering a metal-free approach to produce important intermediates in organic synthesis (Giomi et al., 2011).

Aza-Piancatelli Rearrangement

- Application : Furan-2-yl(phenyl)methanol derivatives were used in aza-Piancatelli rearrangement processes, yielding complex molecular structures like 3,4-dihydro-2H-benzo[b][1,4]thiazine, which are useful in pharmaceutical and agrochemical industries (Reddy et al., 2012).

Palladium Catalyzed C-H Halogenation

- Application : (6-Amino-2-chloro-3-fluorophenyl)methanol was synthesized via palladium-catalyzed C-H halogenation. This approach offers advantages like higher yield and better selectivity compared to traditional methods (Sun et al., 2014).

Synthesis of 3-Benzylideneamino-4(3H)-Quinazolinones

- Application : Reactions involving 2-aminobenzohydrazides and Schiff bases in methanol were used to synthesize compounds like 3-benzylideneamino-4(3H)-quinazolinones, relevant in medicinal chemistry (P. Reddy et al., 1986).

Methanol's Impact on Lipid Dynamics

- Application : Methanol, a common solubilizing agent, was shown to significantly influence lipid dynamics, impacting the study of transmembrane proteins and synthetic membranes (Nguyen et al., 2019).

Hyperbranched Polyimide for Memory Devices

- Application : A novel bis(4-(3,5-bis(4-amino-2-(trifluoromethyl) phenoxy) phenoxy) phenyl) methanone was synthesized for creating hyperbranched polyimides, showing promise in memory device applications (Tan et al., 2017).

Safety and Hazards

“(2-Amino-4-(trifluoromethyl)phenyl)methanol” is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Therefore, it is recommended to handle this compound with appropriate protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact with various receptors and enzymes, influencing a range of biological activities .

Mode of Action

It’s worth noting that the trifluoromethyl group in the compound can significantly impact its chemical reactivity and biological activity .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier .

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral effects .

Propriétés

IUPAC Name |

[2-amino-4-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-8(10,11)6-2-1-5(4-13)7(12)3-6/h1-3,13H,4,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFFHFYJSAIIDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2889588.png)

![2-chloro-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2889589.png)

![Methyl 2-[(2-chloropropanoyl)amino]benzoate](/img/structure/B2889592.png)